

# Serabelisib vs other PI3K inhibitors efficacy

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Serabelisib

CAS No.: 1268454-23-4

Cat. No.: S548404

Get Quote

## Comparison of PI3K Inhibitors

| Inhibitor Name | Primary Target / Class              | Key Development / Efficacy Findings                                                                                                                                                           | Clinical Status (as of 2025)    |
|----------------|-------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------|
| Serabelisib    | PI3K $\alpha$<br>(isoform-specific) | Preclinically, highly effective in <b>multi-node inhibition</b> with sapanisertib (mTORC1/2 inhibitor); combined with paclitaxel, showed 47% ORR in a Phase I solid tumor trial [1] [2] [3].  | Investigational<br>(Phase I/II) |
| Alpelisib      | PI3K $\alpha$<br>(isoform-specific) | Approved based on SOLAR-1 trial: significantly prolonged PFS in HR+/HER2-, PIK3CA-mutated advanced breast cancer with fulvestrant [4] [5].                                                    | FDA-Approved                    |
| Copanlisib     | Pan-PI3K inhibitor                  | Previously approved for follicular lymphoma; efficacy limited by toxicity (e.g., hyperglycemia, hypertension); subsequently withdrawn from the market [5] [6].                                | Voluntarily<br>Withdrawn        |
| Idealisib      | PI3K $\delta$<br>(isoform-specific) | First-in-class PI3K $\delta$ inhibitor for B-cell malignancies; associated with significant immune-related toxicities and lack of overall survival benefit, leading to market withdrawal [6]. | Voluntarily<br>Withdrawn        |

| Inhibitor Name | Primary Target / Class   | Key Development / Efficacy Findings                                                  | Clinical Status (as of 2025) |
|----------------|--------------------------|--------------------------------------------------------------------------------------|------------------------------|
| Gedatolisib    | Dual PI3K/mTOR inhibitor | Mentioned as a pan-PI3K/mTOR inhibitor with promising clinical efficacy signals [3]. | Investigational              |

## Key Differentiating Mechanisms and Data

**Serabelisib**'s most distinctive feature in current research is its role in a **multi-node inhibition (MNI)** strategy, which aims to overcome the limitations of single-node inhibitors.

### Multi-Node Inhibition Strategy

Single-node PI3K/AKT/mTOR pathway inhibitors often have limited efficacy due to **pathway feedback reactivation** and **co-occurring pathway mutations** [3]. Multi-node inhibition simultaneously targets multiple key points in the pathway to achieve more complete and durable suppression.

Preclinical studies show the combination of **Serabelisib** (PI3K $\alpha$  inhibitor) and sapanisertib (mTORC1/mTORC2 inhibitor) more effectively suppresses pathway signaling (measured by S6 and 4E-BP1 phosphorylation) than single-node inhibitors like Alpelisib, capivasertib (AKT inhibitor), or everolimus (mTORC1 inhibitor) [2] [3].



[Click to download full resolution via product page](#)

Diagram illustrating the targets of **Serabelisib** and **Sapanisertib** within the PI3K/AKT/mTOR pathway.

## Preclinical and Clinical Efficacy Data

- **Enhanced Pathway Suppression:** In models of endometrial and breast cancer, the **Serabelisib-Sapanisertib combination** achieved more complete inhibition of PI3K/AKT/mTOR pathway signaling than single-node inhibitors, including newer mutant-specific PI3K $\alpha$  inhibitors [2] [3].
- **Clinical Response:** A Phase I trial of **sapanisertib, serabelisib, and paclitaxel** in heavily pre-treated patients with advanced solid tumors (ovarian, breast, endometrial) demonstrated an **Objective Response Rate (ORR) of 47%** and a **Clinical Benefit Rate (CBR) of 73%**, with a median progression-free survival (PFS) of 11 months [1].
- **Synergy with Other Agents:** Beyond sapanisertib and paclitaxel, **Serabelisib** combined effectively with various therapeutics in preclinical models, including hormone-targeted therapies (fulvestrant, elacestrant), CDK4/6 inhibitors (palbociclib), and chemotherapy (carboplatin) [3].

## Safety and Toxicity Profile

While the search results do not provide a direct toxicity comparison, PI3K inhibitors as a class face significant safety challenges. The combination of PI3K inhibitors (like **Serabelisib**) with other pathway inhibitors (like sapanisertib) requires careful management of **class-effect toxicities such as hyperglycemia**, which can be mitigated in preclinical models with an insulin-suppressing diet [2] [3].

## Interpretation for Research and Development

For researchers and drug development professionals, the data suggests:

- **Strategic Positioning:** **Serabelisib's** primary value and differentiating factor lie in its potential for **rational combination therapies**, particularly in multi-node inhibition regimens, to overcome the feedback reactivation that plagues single-agent pathway inhibition.
- **Clinical Translation Gap:** Despite strong preclinical rationale and promising early-phase clinical results, **Serabelisib** has not yet progressed to late-stage trials for definitive endpoints like overall survival, unlike the approved agent Alpelisib.
- **Future Directions:** The future of PI3K inhibition may involve strategies like **Serabelisib's** MNI approach or the development of **mutant-specific PI3K $\alpha$  inhibitors** (e.g., RLY-2608, STX-478) designed to minimize on-target, off-tumor toxicities like hyperglycemia [3].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Phase I dose escalation study of dual PI3K/mTOR ... [pubmed.ncbi.nlm.nih.gov]
2. Multi-node inhibition targeting mTORC1, mTORC2 and PI3K $\alpha$  ... [pubmed.ncbi.nlm.nih.gov]
3. Multi-node inhibition targeting mTORC1, mTORC2 and PI K $\alpha$  potently... 3 [nature.com]
4. Frontiers | Efficacy and safety of PI combined with... 3 K inhibitors [frontiersin.org]
5. Targeting PI3K family with small-molecule inhibitors in ... [molecular-cancer.biomedcentral.com]
6. Targeting PI3K $\delta$  in cancer: a setback or the end [frontiersin.org]

To cite this document: Smolecule. [Serabelisib vs other PI3K inhibitors efficacy]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548404#serabelisib-vs-other-pi3k-inhibitors-efficacy>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)